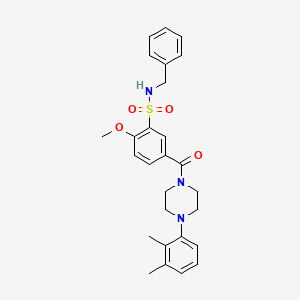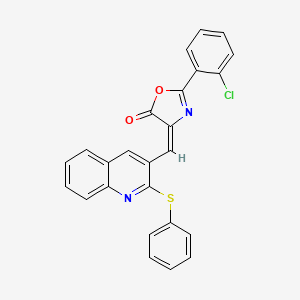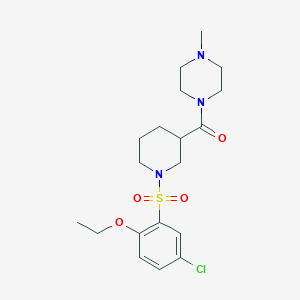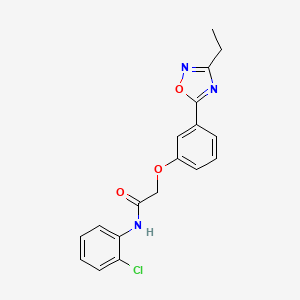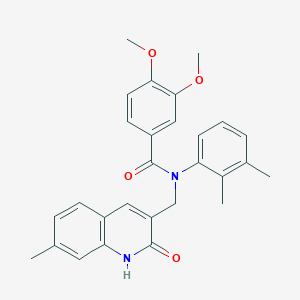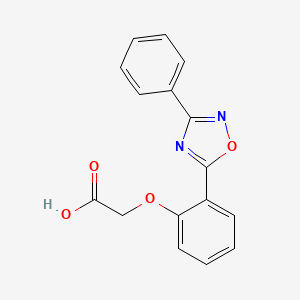
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, also known as POAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to exhibit a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been shown to exhibit antioxidant and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that exhibit similar effects. However, one of the main limitations of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, including the development of new drugs for the treatment of pain, inflammation, and cancer. In addition, further research is needed to fully understand the mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid and to identify potential side effects and limitations of its use. Finally, there is also potential for the development of new methods for synthesizing 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid that are more efficient and cost-effective than the current methods.
合成法
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-phenyl-1,2,4-oxadiazol-5-amine with 2-bromoanisole, followed by the reaction of the resulting product with chloroacetic acid. The final step involves the hydrolysis of the ester group to yield 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid.
科学的研究の応用
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(20)10-21-13-9-5-4-8-12(13)16-17-15(18-22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSORKRQXJAYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7710061.png)
